REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:15])[CH2:12][CH2:13]Cl.S(=O)(=O)(O)O>>[OH:10][C:8]1[CH:7]=[CH:6][C:5]2[C:11](=[O:15])[CH:12]=[CH:13][O:3][C:4]=2[CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
244.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CCCl)=O
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Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
then recooled to 5° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×3.0 L of ethyl acetate
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Type
|
WASH
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Details
|
washed with brine (1×2.0 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a tan solid
|
Type
|
FILTRATION
|
Details
|
Trituration with hexanes, and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(C=CO2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173.7 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |